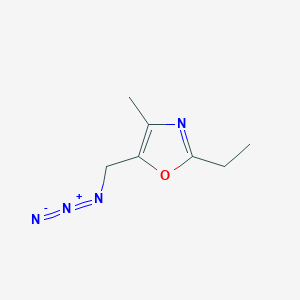![molecular formula C10H13NO2S B1531786 (3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol CAS No. 2166030-22-2](/img/structure/B1531786.png)
(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol
Descripción general
Descripción
(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol, also known as 4-ASO, is a sulfur-containing heterocyclic compound that has been the subject of numerous scientific studies in recent years. 4-ASO is a highly versatile compound, with a wide range of applications in both organic and inorganic chemistry. It has been used in a variety of laboratory experiments, including synthesis, catalysis, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Bioisostere Applications
Research highlights the utility of sulfanyl-oxetanes, such as "(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol," as novel bioisosteric replacements for thioesters or benzyl sulfides due to their similar shape and electronic properties. The catalyzed thiol alkylation of tertiary and secondary alcohols with lithium presents a chemoselective method for synthesizing 3-sulfanyl-oxetanes, offering new motifs in chemical space for drug discovery efforts (Croft et al., 2017).
Pharmaceutical and Material Science
In the domain of pharmaceutical and material sciences, oxetane rings are explored as isosteres of the carbonyl moiety, providing insights into the potential of oxetan-3-ol as a surrogate for the carboxylic acid functional group. This exploration involves synthesizing and evaluating a set of model compounds, including derivatives of the cyclooxygenase inhibitor ibuprofen, for their physicochemical properties and biological activities (Lassalas et al., 2017).
Environmental Technologies
On the environmental front, studies have been conducted on novel sulfonated co-poly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups for enhanced proton exchange membrane properties. These materials are crucial for applications in microbial fuel cells, demonstrating significant performance potential similar to that of Nafion 117 under comparable test conditions. The presence of hydroxyl groups in these polymers, akin to "(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol," showcases their importance in achieving high thermal, mechanical, hydrolytic, and oxidative stabilities, along with superior microbial fuel cell performance (Kumar et al., 2018).
Propiedades
IUPAC Name |
(3R,4R)-4-(4-aminophenyl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBXDJMOHCCBCI-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(4-aminophenyl)sulfanyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




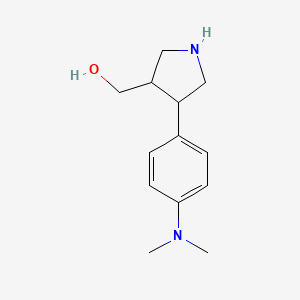
![1-[(Cyclobutylamino)methyl]cyclobutan-1-ol](/img/structure/B1531711.png)
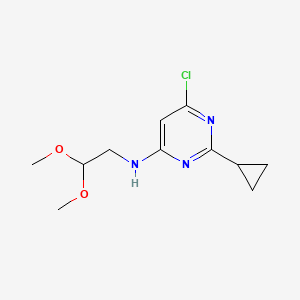
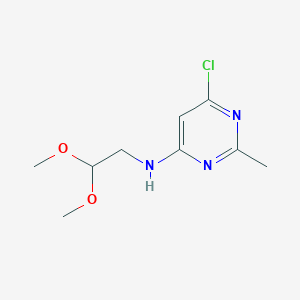

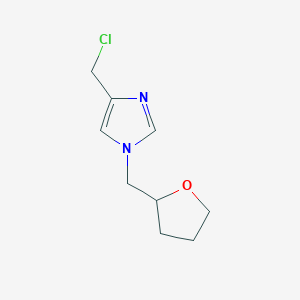
![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1531720.png)
